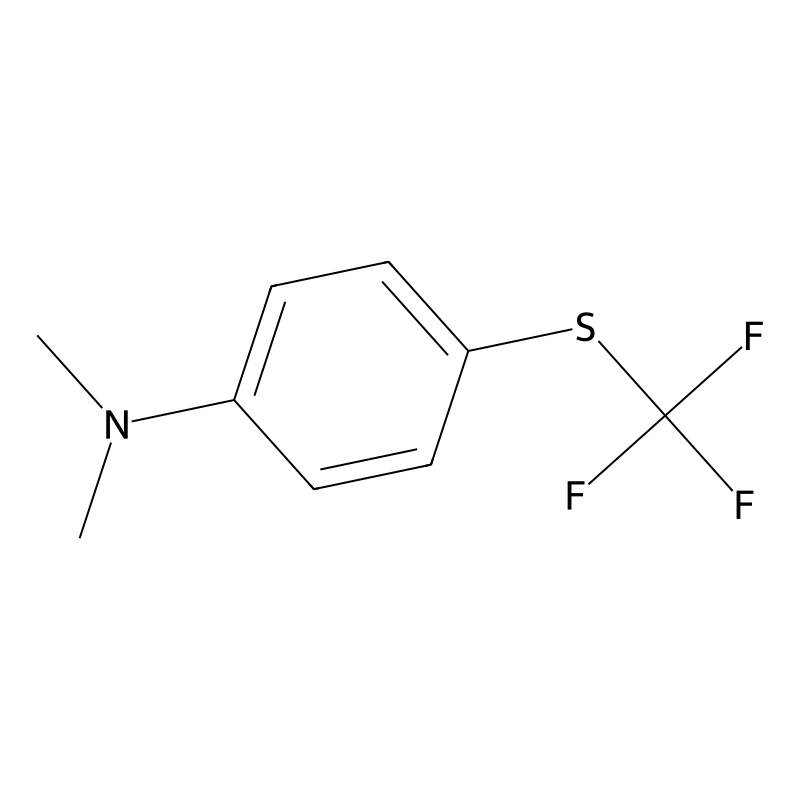

N,N-Dimethyl-4-(trifluoromethylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethyl-4-(trifluoromethylthio)aniline is an aromatic compound characterized by the presence of a trifluoromethylthio group attached to the para position of a dimethylamino-substituted aniline. Its chemical formula is C₉H₁₀F₃N₁S, and it is known for its high reactivity and stability, making it suitable for various applications in organic synthesis and materials science . The trifluoromethylthio group enhances the compound's lipophilicity and electronic properties, which can influence its biological activity and chemical reactivity.

- Electrophilic Aromatic Substitution: The electron-donating dimethylamino group activates the aromatic ring towards electrophiles, facilitating substitutions at the ortho and para positions.

- Nucleophilic Substitution: The trifluoromethylthio group can undergo nucleophilic attack, particularly in reactions involving strong nucleophiles.

- Reduction Reactions: The compound can be reduced to yield corresponding anilines under specific conditions, often using catalysts like palladium .

Research indicates that N,N-Dimethyl-4-(trifluoromethylthio)aniline exhibits significant biological activity. It has been investigated for its potential antimicrobial properties, showcasing effectiveness against various bacterial strains. The trifluoromethylthio moiety is believed to enhance its interaction with biological targets, potentially leading to increased potency compared to similar compounds .

The synthesis of N,N-Dimethyl-4-(trifluoromethylthio)aniline can be achieved through several methodologies:

- Direct Alkylation: Starting from 4-nitroaniline, the trifluoromethylthio group can be introduced via nucleophilic substitution followed by reduction.

- Trifluoromethylation: Utilizing reagents such as trifluoromethanesulfonic anhydride to introduce the trifluoromethylthio group onto an aniline derivative.

- Multi-step Synthesis: Involves converting simpler aniline derivatives through a series of reactions to introduce both the dimethylamino and trifluoromethylthio groups .

N,N-Dimethyl-4-(trifluoromethylthio)aniline finds applications in several fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Agriculture: Used in developing agrochemicals due to its potential herbicidal or fungicidal properties.

- Materials Science: Employed in creating polymers or coatings with enhanced chemical resistance and stability .

Studies on the interactions of N,N-Dimethyl-4-(trifluoromethylthio)aniline with various biological macromolecules have shown promising results. Molecular docking studies indicate that it can effectively bind to specific protein targets, suggesting potential therapeutic applications. Furthermore, its interactions with DNA have been explored, revealing possible mechanisms for its antimicrobial activity .

Several compounds share structural similarities with N,N-Dimethyl-4-(trifluoromethylthio)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-4-nitroaniline | Nitro group at para position | Stronger electron-withdrawing effect |

| 4-Amino-2-trifluoromethylthiophenol | Amino group instead of dimethylamino | Different reactivity due to sulfur atom position |

| N,N-Dimethyl-4-fluoroaniline | Fluoro group instead of trifluoromethylthio | Less lipophilic than the trifluoromethylthio |

N,N-Dimethyl-4-(trifluoromethylthio)aniline stands out due to its unique trifluoromethylthio functionalization, which significantly alters its physicochemical properties compared to these similar compounds. This feature contributes to its distinct reactivity and biological activity profile.

Traditional approaches to the synthesis of tertiary anilines such as N,N-Dimethyl-4-(trifluoromethylthio)aniline have relied extensively on classical alkylation methodologies. The most prominent among these strategies is the Friedel-Crafts alkylation pathway, which has been a cornerstone in aromatic chemistry for over a century [1].

The conventional Friedel-Crafts alkylation methodology employs Lewis acids such as aluminum chloride, iron chloride, or zinc chloride to activate alkyl halides, generating electrophilic carbocations that subsequently attack electron-rich aromatic systems [1] [2]. For aniline derivatives, this process presents unique challenges due to the basic nature of the amino group, which can coordinate to the Lewis acid catalyst and deactivate it [3]. This fundamental limitation has necessitated the development of specialized conditions for successful alkylation of aniline-containing substrates.

Recent advances in Friedel-Crafts alkylation have demonstrated the successful application of catalytic amounts of Lewis acids under environmentally benign conditions [4]. These developments have shown particular promise in the use of benzyl alcohols, propargyl alcohols, and allyl alcohols as alkylating agents instead of traditional toxic alkyl halides. The catalytic approach offers significant advantages including reduced waste generation, milder reaction conditions, and improved functional group tolerance.

Optimization studies for traditional alkylation pathways have focused on reaction temperature control, typically ranging from 40-120°C, and careful selection of solvents to maximize yields while minimizing side reactions [6]. Dichloroethane and acetonitrile have emerged as preferred solvents for many alkylation reactions involving aniline derivatives, providing optimal balance between reactivity and selectivity.

The mechanistic understanding of these traditional pathways has been enhanced through modern analytical techniques, revealing that the reaction proceeds through electrophilic aromatic substitution with carbocation intermediates. The electron-donating nature of the dimethylamino group in N,N-dimethylaniline strongly activates the aromatic ring toward electrophilic attack, particularly at the para position relative to the amino group.

Photoelectrochemical Decarboxylative C(sp³)-N Coupling Strategies

Photoelectrochemical approaches represent a transformative advancement in the synthesis of aniline derivatives, offering sustainable alternatives to traditional methods through the utilization of light energy and electrochemical processes. The decarboxylative C(sp³)-N coupling strategy has emerged as a particularly powerful tool for accessing structurally diverse aniline compounds under mild reaction conditions [7] [8].

The photoelectrochemical decarboxylative C(sp³)-N coupling methodology employs readily available carboxylic acids as alkylating agents, which undergo decarboxylative activation to generate alkyl radicals that subsequently couple with nitrogen nucleophiles. This approach demonstrates exceptional versatility in the synthesis of aniline derivatives, including those bearing trifluoromethylthio substituents [8].

Mechanistic investigations have revealed that the photoelectrochemical process initiates through the formation of carboxyl radicals upon oxidation of carboxylic acids, followed by rapid decarboxylation to generate alkyl radicals [8]. These alkyl radicals then engage in coupling reactions with aniline derivatives through a copper-catalyzed radical process. The copper catalyst serves a dual role, facilitating both the initial radical generation and the subsequent C-N bond formation.

Optimization studies for photoelectrochemical decarboxylative coupling have identified several critical parameters for achieving high yields and selectivity. The choice of photocatalyst significantly influences reaction efficiency, with iridium-based photocatalysts such as Ir(F-Meppy)2(dtbbpy)PF6 demonstrating superior performance [8]. Copper thiophene-2-carboxylate (CuTC) has emerged as the optimal copper catalyst, while 4,7-dimethoxy-1,10-phenanthroline serves as an effective ligand system.

The photoelectrochemical approach offers remarkable substrate scope, accommodating both electron-rich and electron-deficient aniline derivatives. For N,N-dimethyl-4-(trifluoromethylthio)aniline synthesis, this methodology provides access to various structural analogues through the coupling of appropriately substituted anilines with diverse carboxylic acids under mild conditions.

Advanced photoelectrochemical methods have demonstrated the successful synthesis of anilines through C-H/N-H coupling of arenes and carbamates using DDQ as a molecular photocatalyst [7]. This approach operates under blue LED irradiation in acetonitrile, providing an operationally simple transformation that tolerates a wide range of functional groups. The reaction proceeds through photoexcitation of DDQ, generating highly oxidizing excited states that enable the activation of both arene C-H bonds and nitrogen nucleophiles.

Reaction optimization for photoelectrochemical systems typically involves careful control of light intensity, typically using 34 W blue LEDs, and maintenance of appropriate reaction temperatures, generally ranging from 25-60°C [8]. The use of specific bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) has proven essential for achieving optimal conversion rates and product selectivity.

Copper-Catalyzed Amination Techniques

Copper-catalyzed amination reactions have emerged as a cornerstone methodology for the synthesis of aniline derivatives, offering exceptional versatility and functional group tolerance under relatively mild conditions. These methodologies have proven particularly valuable for the preparation of sterically hindered and electronically diverse aniline compounds [9] [10] [11] [12].

The Chan-Lam coupling reaction represents one of the most widely employed copper-catalyzed amination strategies for aniline synthesis. This methodology utilizes arylboronic acids or arylsilanes as coupling partners with hydroxylamine derivatives to form C-N bonds [10]. Recent developments have extended this approach to include catalytic variants using N-heterocyclic carbene-copper complexes, which enable the use of simple di- or trialkoxysilyl groups as precursors for amino group installation.

Advanced copper-catalyzed systems have demonstrated the successful electrophilic amination of arylsilanes using O-acylated hydroxylamines under mild conditions [9]. These reactions proceed through oxidative amination mechanisms and tolerate a wide range of functional groups. The catalytic system employs copper salts in catalytic amounts, representing a significant improvement over traditional stoichiometric copper methods.

For the synthesis of N,N-dimethyl-4-(trifluoromethylthio)aniline and related compounds, copper-catalyzed trifluoromethylthiolation techniques have been developed that enable the direct introduction of CF3S groups into aniline frameworks [13]. These methods utilize CF3SO2Na as the trifluoromethylthio source in combination with copper sulfate catalyst and chlorodiphenylphosphine ligand. Optimization studies have revealed that acetonitrile serves as the optimal solvent, with reaction temperatures of 70°C providing maximum yields of 75-80% [13].

The mechanistic pathway for copper-catalyzed trifluoromethylthiolation involves the generation of trifluoromethylthio radicals through copper-promoted activation of CF3SO2Na [13]. These radicals subsequently engage in substitution reactions with aniline derivatives, preferentially at positions para to the amino group due to electronic activation. The reaction demonstrates excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing substituents on the aniline core.

Copper-catalyzed carboxamide-directed ortho amination has been developed for the regioselective functionalization of anilines with alkylamines at room temperature [11]. This methodology offers a practical solution for the rapid synthesis of complex arylamines from simple starting materials and operates through a single electron transfer mechanism. The directing group strategy enables precise control over regioselectivity, overcoming the inherent electronic preferences of aniline substrates.

Recent innovations in copper catalysis have introduced dehydrogenative γ-C(sp³)-H amination strategies for the three-component coupling of saturated ketones, amines, and N-substituted maleimides to construct polysubstituted anilines [14]. This approach demonstrates the versatility of copper catalysis in accessing complex aniline architectures through cascade reaction sequences.

Optimization parameters for copper-catalyzed amination include careful selection of copper source, with CuSO4, CuI, and Cu(OAc)2 showing varying degrees of effectiveness depending on the specific transformation [13]. Ligand selection plays a crucial role, with phosphine ligands such as chlorodiphenylphosphine (PPh2Cl) providing optimal performance in trifluoromethylthiolation reactions. Reaction temperatures typically range from room temperature to 100°C, with most transformations proceeding efficiently at 50-80°C.

Enantioselective Catalysis Approaches for Chiral Analogues

The development of enantioselective methodologies for the synthesis of chiral aniline derivatives represents a frontier area of significant importance in pharmaceutical and materials chemistry. These approaches enable access to enantiomerically enriched compounds that can serve as building blocks for advanced drug discovery and development programs [15] [16] [17] [18].

Enantioselective aza-Friedel-Crafts alkylation has emerged as a powerful strategy for the synthesis of chiral aniline derivatives with quaternary carbon centers [16] [17]. These reactions employ structurally confined nickel complexes bearing chiral ligands to achieve high levels of enantioselectivity. The use of binaphthyl-proline-imidazoline-based chiral ligands (L8) in nickel catalysis has demonstrated exceptional performance, providing products with up to 99% enantiomeric excess [16].

The mechanistic understanding of enantioselective aza-Friedel-Crafts reactions has revealed that catalyst confinement plays a crucial role in determining stereochemical outcomes [16]. Unlike traditional Friedel-Crafts alkylations where electrophilic attack on the aryl ring is the stereodetermining step, the enantioselective variant involves both the initial nucleophilic attack and subsequent aromatization steps in controlling stereoselectivity. This dual control mechanism enables the achievement of exceptionally high enantiomeric excesses.

Chiral aldehyde catalysis represents another significant advancement in enantioselective aniline synthesis [18]. This methodology employs chiral aldehyde catalysts to promote asymmetric α-functionalization of primary amines, providing access to α-functionalized chiral amines without requiring protection-deprotection manipulations. The approach has been successfully applied to the asymmetric α-C alkylation of 2-aminomalonate derivatives with 3-indolylmethanol, achieving excellent enantioselectivities.

For the synthesis of axially chiral aniline derivatives, palladium-catalyzed N-allylation strategies have been developed using chiral ligands [15]. These reactions proceed through Tsuji-Trost allylation mechanisms and provide access to rotationally stable N-C axially chiral compounds. The methodology accommodates both N,N-disubstituted and N-monosubstituted aniline derivatives, demonstrating broad substrate scope.

Optimization studies for enantioselective transformations have identified several critical factors for achieving high stereoselectivity. Catalyst loading typically ranges from 0.1-5 mol%, with lower loadings often providing superior enantioselectivity due to reduced background reactions [16]. Reaction temperatures are generally maintained at or below room temperature to preserve stereochemical integrity, with many transformations proceeding efficiently at 0-25°C.

The development of confined catalyst architectures has proven particularly effective for challenging substrates including sterically hindered anilines [16]. These catalysts employ spatially restrictive ligand frameworks that enforce specific substrate-catalyst interactions, leading to enhanced stereochemical control. The approach has enabled the successful enantioselective functionalization of substrates that were previously intractable using conventional chiral catalysts.

Advanced enantioselective methodologies have demonstrated the synthesis of chiral N-(2,6-disubstituted-phenyl)sulfonamides through palladium-catalyzed N-allylation [15]. These reactions achieve excellent enantioselectivities (up to 99% ee) and provide access to axially chiral compounds that serve as valuable building blocks for pharmaceutical applications. The absolute stereochemistry of products has been confirmed through X-ray crystallographic analysis, providing definitive structural validation.

Recent developments in enantioselective catalysis have focused on the use of environmentally benign reaction conditions and sustainable catalyst systems. Many modern methodologies employ air-stable catalysts and proceed under mild conditions, facilitating their implementation in industrial-scale synthesis. The development of recyclable chiral catalysts has further enhanced the practical utility of these approaches for large-scale production of chiral aniline derivatives.